molecular formula C9H15ClN2O B3091112 3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride CAS No. 1216431-19-4

3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride

Cat. No. B3091112
CAS RN: 1216431-19-4
M. Wt: 202.68
InChI Key: LHOFOOMQJCKVQC-UHFFFAOYSA-N
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Description

3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the linear formula C9 H14 N2 O . Cl H . It has a molecular weight of 202.68 . The compound is typically in a solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O.ClH/c12-7-1-4-11-8-9-2-5-10-6-3-9;/h2-3,5-6,11-12H,1,4,7-8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 202.68 . The compound’s InChI code is 1S/C9H14N2O.ClH/c12-7-1-4-11-8-9-2-5-10-6-3-9;/h2-3,5-6,11-12H,1,4,7-8H2;1H , which provides information about its molecular structure.

Scientific Research Applications

Chemical Synthesis and Evaluation

  • Uterine Relaxant Activity : Novel derivatives of 3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride exhibited potent uterine relaxant activity and delayed labor onset in pregnant rats, while showing minimal cardiac stimulant potential compared to isoxsuprine hydrochloride (Viswanathan, Kodgule, & Chaudhari, 2005).

Radiochemical Synthesis

  • Carbon-14 Labeling : The antihypertensive drug 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl ]oxy} -2-propanol hydrochloride was successfully labeled with carbon-14, contributing to advanced radiochemical studies (Gransden, Roth, & Takahashi, 1983).

Bioorganic Synthesis

  • Selenium-Containing Heterocycles : The synthesis of 2-Arylaminoselenazolo[5,4-b]pyridines, involving the reaction of 3-amino-2-chloropyridine with aryl isoselenocyanates, highlights the versatility of this compound in heterocyclic chemistry (Atanassov, Linden, & Heimgartner, 2003).

Pharmaceutical Research

  • Crystal Polymorphism Studies : In-depth analysis of the crystal polymorphism of local anaesthetic drugs like falicaine and dyclonine hydrochlorides, structurally related to this compound, provides insights into pharmaceutical applications (Schmidt, 2005).

Synthesis of Novel Antidepressants

  • Antidepressant Agents Development : A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, structurally similar to this compound, were synthesized and evaluated as potential antidepressant agents, highlighting the compound's relevance in neuropsychopharmacology (Clark et al., 1979).

Polymorphism and Spectroscopic Studies

  • Analytical Characterization : Detailed spectroscopic and diffractometric studies on polymorphic forms of investigational pharmaceutical compounds closely related to this compound have been conducted, emphasizing its role in pharmaceutical analysis (Vogt et al., 2013).

Cardioselective Beta-blockers Development

  • Cardioselective Beta-Blockade : Research into 1-amino-3-aryloxy-2-propanols, structurally akin to this compound, contributed to the development of cardioselective beta-adrenergic blocking agents (Hoefle et al., 1975).

Biochemical and Pharmacological Insights

  • Beta-Adrenoceptor Stimulant Properties : Studies on 2-[(2-amidoethyl)amino]-1-arylethanols and 1-[(2-amidoethyl)amino]-3-(aryloxy)-2-propanols, related to this compound, provided valuable insights into their stimulant properties on beta-adrenoceptors (Barlow, Main, & Snow, 1981).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3-(pyridin-4-ylmethylamino)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c12-7-1-4-11-8-9-2-5-10-6-3-9;/h2-3,5-6,11-12H,1,4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOFOOMQJCKVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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